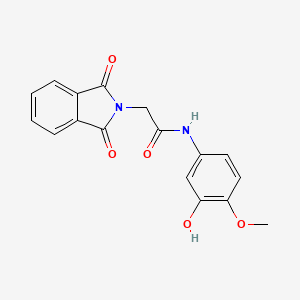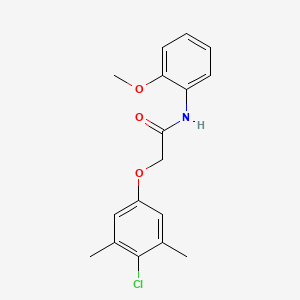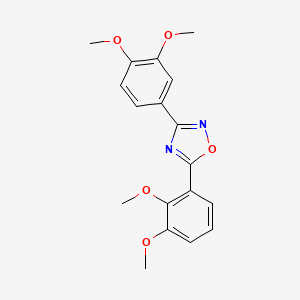
2-chloro-N-(3,4-difluorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-(3,4-difluorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide is a synthetic compound that belongs to the class of sulfonamide drugs. It is commonly referred to as DPC 423 and is primarily used in scientific research to explore its mechanism of action and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of DPC 423 is not fully understood, but it is believed to work by inhibiting the activity of the enzyme carbonic anhydrase. This enzyme is involved in the regulation of pH in cells and plays a role in various physiological processes, including respiration, bone resorption, and acid-base balance. By inhibiting carbonic anhydrase, DPC 423 may alter these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
DPC 423 has been shown to have a range of biochemical and physiological effects in various studies. It has been found to reduce the production of inflammatory cytokines and chemokines, which are involved in the inflammatory response. In addition, DPC 423 has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling and repair. These effects suggest that DPC 423 may have potential as a treatment for inflammatory conditions and tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPC 423 in lab experiments is its high potency and selectivity for carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using DPC 423 is its potential toxicity, as it has been shown to cause liver damage in some animal studies. In addition, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on DPC 423. One area of interest is its potential as a treatment for cancer, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety as a cancer treatment in humans. In addition, research on the mechanism of action of DPC 423 may lead to the development of new drugs that target carbonic anhydrase and other related enzymes. Finally, studies on the pharmacokinetics and pharmacodynamics of DPC 423 may help to optimize its therapeutic use and minimize potential side effects.
Métodos De Síntesis
The synthesis of DPC 423 involves several steps, including the reaction of 3,4-difluoroaniline with 2-chlorobenzoyl chloride to form 2-chloro-N-(3,4-difluorophenyl)benzamide. This intermediate is then reacted with pyrrolidine-1-sulfonyl chloride to form the final product, 2-chloro-N-(3,4-difluorophenyl)-5-(1-pyrrolidinylsulfonyl)benzamide. The compound is then purified using chromatography techniques to obtain a high-purity product.
Aplicaciones Científicas De Investigación
DPC 423 is primarily used in scientific research to explore its potential therapeutic applications. It has been found to have anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions. In addition, DPC 423 has been shown to have potential as a treatment for cancer, as it inhibits the growth of cancer cells and promotes apoptosis.
Propiedades
IUPAC Name |
2-chloro-N-(3,4-difluorophenyl)-5-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF2N2O3S/c18-14-5-4-12(26(24,25)22-7-1-2-8-22)10-13(14)17(23)21-11-3-6-15(19)16(20)9-11/h3-6,9-10H,1-2,7-8H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTAIQRXTDSWQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)NC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({[(cyclopentylamino)carbonothioyl]amino}methyl)benzenesulfonamide](/img/structure/B5712650.png)




![3-(2-furyl)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acrylamide](/img/structure/B5712676.png)
![2-(3,4-dimethoxyphenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5712696.png)

![3-[3-(3,3-dimethyl-1-triazen-1-yl)phenyl]acrylic acid](/img/structure/B5712707.png)

![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)
![N-(2-furylmethyl)-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5712740.png)
![3-({[(1-benzofuran-2-ylcarbonyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5712752.png)
